Bradykinin (1-3)
Overview
Description
Bradykinin (1-3) is a biologically active peptide fragment derived from bradykinin, a member of the kallikrein-kinin system. Bradykinin is a potent, short-lived vasoactive peptide that acts as a vasodilator and an inflammatory mediator in various signaling cascades . Bradykinin (1-3) consists of the first three amino acids of the bradykinin sequence: arginine, proline, and proline.
Biochemical Analysis
Biochemical Properties
Bradykinin (1-3) is known to interact with various enzymes, proteins, and other biomolecules. It is a part of the kallikrein-kinin system (KKS), which is associated with diverse vascular permeability functions, including thrombosis and blood coagulation . Bradykinin (1-3) signals primarily through the Bradykinin Receptor B2 (B2R), a G protein-coupled receptor (GPCR) coupled to the G protein family . This interaction triggers a signaling cascade involving downstream molecules such as phospholipases, protein kinase C, Ras/Raf-1/MAPK, and PI3K/AKT .
Cellular Effects
Bradykinin (1-3) has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it is known to induce vasodilation in peripheral circulation by decreasing the arterial tone of the smooth muscle and increasing blood flow . It also initiates plasma extravasation by complying with capillary endothelium and vasoconstriction via the induction of venous smooth muscle fibers .
Molecular Mechanism
The molecular mechanism of Bradykinin (1-3) involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Upon binding to the B2R, Bradykinin (1-3) activates a signaling cascade that leads to the production of secondary messengers such as inositol-1,4,5-trisphosphate, diacylglycerol, and Ca 2+ ions . These secondary messengers modulate the production of nitric oxide or prostaglandins .
Temporal Effects in Laboratory Settings
It is known that Bradykinin (1-3) plays a role in inflammation, chronic pain, vasculopathy, neuropathy, obesity, diabetes, and cancer .
Metabolic Pathways
Bradykinin (1-3) is involved in the kallikrein-kinin system (KKS), a metabolic pathway associated with diverse vascular permeability functions
Preparation Methods
Synthetic Routes and Reaction Conditions: Bradykinin (1-3) can be synthesized using solid-phase peptide synthesis (SPPS), a method pioneered by Merrifield. This technique involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin . The synthesis typically employs Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) chemistry for amino acid protection.
Industrial Production Methods: Industrial production of bradykinin (1-3) involves large-scale SPPS, utilizing automated peptide synthesizers to ensure high yield and purity. The process includes deprotection, coupling, and cleavage steps, followed by purification using high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions: Bradykinin (1-3) undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, oxygen, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and electrophiles like alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of bradykinin (1-3) can lead to the formation of disulfide bonds, while reduction can result in the cleavage of these bonds.
Scientific Research Applications
Bradykinin (1-3) has a wide range of scientific research applications, including:
Chemistry: Used as a model peptide in studies of peptide synthesis and modification.
Biology: Investigated for its role in cellular signaling and inflammation.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mechanism of Action
Bradykinin (1-3) exerts its effects by binding to bradykinin receptors, primarily the B2 receptor, which is a G protein-coupled receptor . This binding activates a signaling cascade involving phospholipases, protein kinase C, and secondary messengers like inositol-1,4,5-trisphosphate and diacylglycerol . These messengers modulate the production of nitric oxide and prostaglandins, leading to vasodilation, increased vascular permeability, and inflammation .
Comparison with Similar Compounds
Kallidin: Another kinin peptide with a similar structure and function.
Des-Arg9-bradykinin: A metabolite of bradykinin with a similar biological activity.
Histamine: A vasoactive peptide involved in inflammation and allergic responses.
Uniqueness: Bradykinin (1-3) is unique in its specific sequence and its ability to selectively activate bradykinin receptors, leading to distinct physiological effects. Its short sequence makes it a valuable tool in studying peptide-receptor interactions and developing therapeutic agents.
Properties
IUPAC Name |
(2S)-1-[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N6O4/c17-10(4-1-7-20-16(18)19)13(23)21-8-2-5-11(21)14(24)22-9-3-6-12(22)15(25)26/h10-12H,1-9,17H2,(H,25,26)(H4,18,19,20)/t10-,11-,12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCYXHLZRUSJITQ-SRVKXCTJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00946611 | |
Record name | Arginylprolylproline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00946611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.43 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23815-91-0 | |
Record name | Arginyl-prolyl-proline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023815910 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Arginylprolylproline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00946611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 23815-91-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Arg-Pro-Pro?
A1: Arg-Pro-Pro has the molecular formula C19H32N8O5 and a molecular weight of 452.5 g/mol.
Q2: What spectroscopic techniques are useful for characterizing Arg-Pro-Pro?
A2: Circular Dichroism (CD) spectroscopy is commonly used to study the conformation of Arg-Pro-Pro, especially its propensity to adopt a polyproline II (PPII) helical structure. [, ] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, can provide insights into the cis-trans isomerization of the Pro-Pro bond and the influence of pH on Arg-Pro-Pro conformation. []
Q3: How does temperature affect the conformation of Arg-Pro-Pro in solution?
A3: Increasing the temperature from 27°C to 65°C induces a conformational transition in Arg-Pro-Pro, characterized by significant positive enthalpy (ΔH°) and entropy (ΔS°) changes. This suggests a significant role of solute-solvent interactions, specifically the structure of water, in determining the peptide's conformation. []
Q4: What is the primary biological activity associated with Arg-Pro-Pro?
A4: Arg-Pro-Pro is best known as a metabolic fragment of bradykinin. It exhibits some biological activity, though significantly less potent than the full bradykinin peptide. [, ]
Q5: Which enzymes are involved in the metabolic breakdown of bradykinin to yield Arg-Pro-Pro?
A5: The two major enzymatic pathways leading to Arg-Pro-Pro formation from bradykinin are:
- Aminopeptidase-P: This enzyme cleaves the Arg1-Pro2 bond of bradykinin, yielding Arg and des-Arg1-BK. Further degradation of des-Arg1-BK leads to the formation of Arg-Pro-Pro. [, ]
- Angiotensin-Converting Enzyme (ACE): Also known as kininase II, ACE cleaves bradykinin at two sites, ultimately yielding Arg-Pro-Pro-Gly-Phe (BK1-5) and other fragments. Further degradation of BK1-5 by enzymes like aminopeptidase P can produce Arg-Pro-Pro. [, , ]
Q6: Do different organs exhibit variations in the enzymatic pathways responsible for bradykinin degradation?
A6: Yes, significant inter-organ variations exist in the relative activities of aminopeptidase-P and ACE.
- Liver: Aminopeptidase-P is the predominant pathway for bradykinin degradation. [, ]
- Lung: Both aminopeptidase-P and ACE contribute almost equally to bradykinin degradation. [, ]
- Kidney: Similar to the liver, aminopeptidase-P is the major route for bradykinin degradation. []
- Skeletal Muscle: In contrast to the liver and kidney, ACE is the predominant mechanism for bradykinin degradation. []
Q7: Is Arg-Pro-Pro further metabolized in vivo?
A7: Yes, while Arg-Pro-Pro is a relatively stable metabolite compared to bradykinin, it can be further degraded. Aminopeptidase P can cleave Arg-Pro-Pro into Arg and Pro-Pro. [, ]
Q8: Does Arg-Pro-Pro itself have any known therapeutic potential?
A8: While Arg-Pro-Pro itself is not a direct therapeutic target, understanding its properties and metabolism provides valuable insights into the broader kinin system and its role in various physiological processes. [, ]
Q9: What is the significance of BK1-5 (Arg-Pro-Pro-Gly-Phe), another metabolite of bradykinin containing the Arg-Pro-Pro sequence?
A9: BK1-5, like Arg-Pro-Pro, is a relatively stable metabolite of bradykinin and has been investigated as a potential biomarker for assessing bradykinin generation in vivo. [, ]
Q10: Are there any known inhibitors that target the enzymes involved in bradykinin metabolism to Arg-Pro-Pro?
A10: Yes, specific inhibitors exist for both aminopeptidase-P and ACE:
- Aminopeptidase-P inhibitors: These are less common and under investigation, but some compounds like apstatin are known to inhibit this enzyme. []
- ACE inhibitors: This is a well-established drug class used to treat hypertension and other cardiovascular conditions. Examples include captopril, enalaprilat, and ramiprilat. These inhibitors prevent the conversion of angiotensin I to angiotensin II, but they also inhibit the breakdown of bradykinin, leading to increased levels of bradykinin and its metabolites, including Arg-Pro-Pro. [, , ]
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